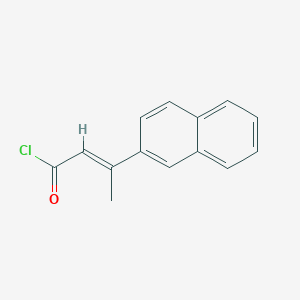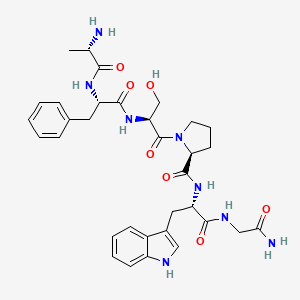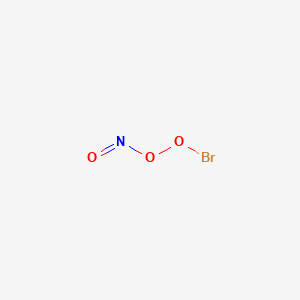
(R)-3,3,3-trifluoro-2-hydroxy-1-((2S,5R)-4-(4-isocyanobenzoyl)-2,5-dimethylpiperazin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyruvate dehydrogenase kinase inhibitors are compounds that inhibit the activity of pyruvate dehydrogenase kinase enzymes. These enzymes play a crucial role in regulating the pyruvate dehydrogenase complex, which is responsible for converting pyruvate into acetyl coenzyme A, a key step in cellular energy metabolism. By inhibiting pyruvate dehydrogenase kinase, these compounds can enhance the activity of the pyruvate dehydrogenase complex, thereby promoting glucose oxidation and energy production. Pyruvate dehydrogenase kinase inhibitors have shown potential in treating various metabolic disorders, including diabetes, cancer, and neurodegenerative diseases .
Preparation Methods
The synthesis of pyruvate dehydrogenase kinase inhibitors involves several synthetic routes and reaction conditions. One common method involves the preparation of N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides and 1,2,4-benzothiadiazine 1,1-dioxides . These compounds are synthesized through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts, such as triethylamine. Industrial production methods for pyruvate dehydrogenase kinase inhibitors often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Pyruvate dehydrogenase kinase inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride. The major products formed from these reactions depend on the specific structure of the inhibitor and the reaction conditions. For example, oxidation of N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Pyruvate dehydrogenase kinase inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the regulation of the pyruvate dehydrogenase complex and its role in cellular metabolism. In biology, these inhibitors are used to investigate the metabolic pathways involved in glucose oxidation and energy production. In medicine, pyruvate dehydrogenase kinase inhibitors have shown potential in treating metabolic disorders, such as diabetes and cancer, by enhancing glucose oxidation and reducing the reliance on glycolysis . Additionally, these inhibitors have been studied for their neuroprotective effects in neurodegenerative diseases, such as Alzheimer’s disease .
Mechanism of Action
The mechanism of action of pyruvate dehydrogenase kinase inhibitors involves the inhibition of pyruvate dehydrogenase kinase enzymes, which are responsible for phosphorylating and inactivating the pyruvate dehydrogenase complex. By inhibiting these enzymes, pyruvate dehydrogenase kinase inhibitors prevent the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. This enhances the conversion of pyruvate into acetyl coenzyme A, promoting glucose oxidation and energy production . The molecular targets of pyruvate dehydrogenase kinase inhibitors include the E1 component of the pyruvate dehydrogenase complex, where they prevent the phosphorylation of specific serine residues .
Comparison with Similar Compounds
Pyruvate dehydrogenase kinase inhibitors can be compared with other compounds that regulate the pyruvate dehydrogenase complex, such as pyruvate dehydrogenase phosphatase activators. While pyruvate dehydrogenase kinase inhibitors prevent the inactivation of the pyruvate dehydrogenase complex, pyruvate dehydrogenase phosphatase activators promote its activation by dephosphorylating the complex. Both types of compounds enhance the activity of the pyruvate dehydrogenase complex but through different mechanisms . Similar compounds to pyruvate dehydrogenase kinase inhibitors include dichloroacetate and thiamine pyrophosphate analogs, which also target the pyruvate dehydrogenase complex but with varying degrees of specificity and efficacy .
Properties
Molecular Formula |
C18H20F3N3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R)-3,3,3-trifluoro-2-hydroxy-1-[(2S,5R)-4-(4-isocyanobenzoyl)-2,5-dimethylpiperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C18H20F3N3O3/c1-11-10-24(16(26)17(3,27)18(19,20)21)12(2)9-23(11)15(25)13-5-7-14(22-4)8-6-13/h5-8,11-12,27H,9-10H2,1-3H3/t11-,12+,17-/m1/s1 |
InChI Key |
OGLHCXPBMPUPLU-BWACUDIHSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)[C@](C)(C(F)(F)F)O)C)C(=O)C2=CC=C(C=C2)[N+]#[C-] |
Canonical SMILES |
CC1CN(C(CN1C(=O)C(C)(C(F)(F)F)O)C)C(=O)C2=CC=C(C=C2)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)

![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)


![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)

